
Propofol-d17 |A-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propofol-d17 |A-D-Glucuronide is a derivative of propofol, a widely used intravenous anesthetic agent. This compound is specifically labeled with deuterium, which is an isotope of hydrogen, making it useful in various scientific studies, particularly in the field of pharmacokinetics and metabolism. The glucuronide conjugate form indicates that it has undergone a phase II metabolic reaction, where glucuronic acid is added to increase its solubility and facilitate excretion from the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propofol-d17 |A-D-Glucuronide typically involves the following steps:
Deuteration of Propofol: Propofol is first labeled with deuterium. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.
Glucuronidation: The deuterated propofol is then subjected to glucuronidation. This reaction involves the addition of glucuronic acid to the hydroxyl group of propofol. The reaction is typically catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes in the presence of uridine diphosphate-glucuronic acid (UDPGA) as the glucuronic acid donor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Deuteration: Utilizing industrial reactors for the deuteration of propofol.
Enzymatic Glucuronidation: Employing bioreactors with immobilized UGT enzymes to facilitate the glucuronidation process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Propofol-d17 |A-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the glucuronide back to its parent deuterated propofol.
Substitution: Nucleophilic substitution reactions can occur at the glucuronic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives of propofol.
Reduction: Deuterated propofol.
Substitution: Various substituted glucuronides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propofol-d17 |A-D-Glucuronide has several scientific research applications:
Pharmacokinetics: Used to study the metabolic pathways and excretion profiles of propofol in the body.
Metabolism Studies: Helps in understanding the phase II metabolic reactions involving glucuronidation.
Drug Development: Assists in the development of new anesthetic agents by providing insights into the metabolism and clearance of propofol.
Toxicology: Used in toxicological studies to assess the safety and potential side effects of propofol and its metabolites.
Mecanismo De Acción
Propofol-d17 |A-D-Glucuronide exerts its effects through the following mechanisms:
Molecular Targets: Propofol primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedation and anesthesia.
Pathways Involved: The compound undergoes glucuronidation, which facilitates its excretion from the body. The deuterium labeling allows for precise tracking of the compound in metabolic studies.
Comparación Con Compuestos Similares
Similar Compounds
Propofol: The parent compound, widely used as an anesthetic.
Propofol Glucuronide: The non-deuterated glucuronide form of propofol.
Deuterated Propofol: Propofol labeled with deuterium but not glucuronidated.
Uniqueness
Propofol-d17 |A-D-Glucuronide is unique due to its dual labeling with deuterium and glucuronic acid. This combination allows for detailed metabolic studies and provides insights into the pharmacokinetics and excretion profiles of propofol that are not possible with the parent compound or its non-deuterated glucuronide form.
Propiedades
Fórmula molecular |
C18H26O7 |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H26O7/c1-8(2)10-6-5-7-11(9(3)4)15(10)24-18-14(21)12(19)13(20)16(25-18)17(22)23/h5-9,12-14,16,18-21H,1-4H3,(H,22,23)/t12-,13-,14+,16-,18+/m0/s1/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D |
Clave InChI |
JZSJIASBMOIIKI-UEDRXGGNSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


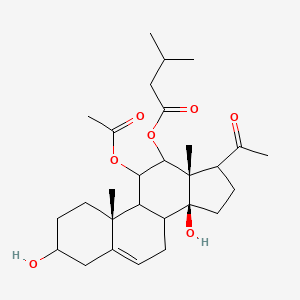
![methyl (4aR,7R)-4a,7-dihydroxy-7-methyl-6-(3-phenylprop-2-enoyloxy)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12432251.png)
![(6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-6a-methyl-11-oxo-7H-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a-methyl-7H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12432257.png)

![3,4,5,6,7,8-Hexadeuterio-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]hydrazinylidene]naphthalen-2-one](/img/structure/B12432273.png)
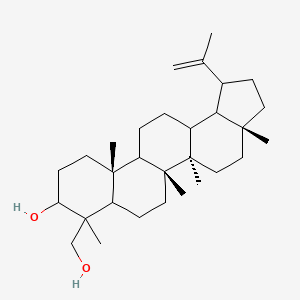
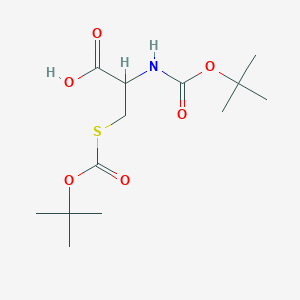
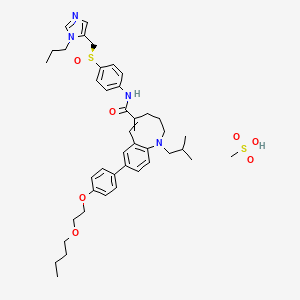
![3-(3-Methoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid](/img/structure/B12432290.png)
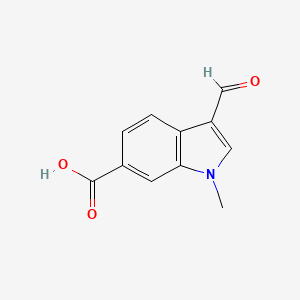

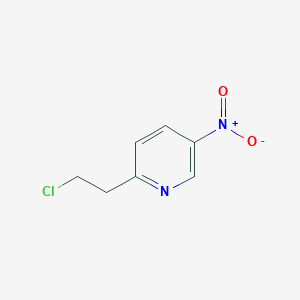
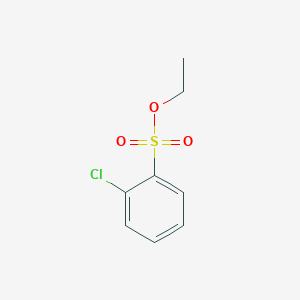
![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B12432328.png)
